3-Octen-1-yne, (E)-

Stereoselective Synthesis Chiral Catalysis Pheromone Research

(E)-3-Octen-1-yne (CAS 42104-42-7) is a defined geometric isomer of the enyne family, possessing a conjugated E-configured double bond adjacent to a terminal alkyne. This compound is characterized by its molecular formula C8H12 and a molecular weight of 108.18 g/mol.

Molecular Formula C8H12
Molecular Weight 108.18 g/mol
CAS No. 42104-42-7
Cat. No. B14658015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octen-1-yne, (E)-
CAS42104-42-7
Molecular FormulaC8H12
Molecular Weight108.18 g/mol
Structural Identifiers
SMILESCCCCC=CC#C
InChIInChI=1S/C8H12/c1-3-5-7-8-6-4-2/h1,5,7H,4,6,8H2,2H3/b7-5+
InChIKeyFCNAWUZWKZOHKE-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-3-Octen-1-yne (CAS 42104-42-7): A Defined Geometric Isomer for Specialized Organic Synthesis and Semiochemical Research


(E)-3-Octen-1-yne (CAS 42104-42-7) is a defined geometric isomer of the enyne family, possessing a conjugated E-configured double bond adjacent to a terminal alkyne [1]. This compound is characterized by its molecular formula C8H12 and a molecular weight of 108.18 g/mol [1]. Its IUPAC name is (E)-oct-3-en-1-yne, and its InChIKey is FCNAWUZWKZOHKE-FNORWQNLSA-N [1][2]. Unlike its Z-isomer or stereochemically undefined mixtures, the precise E-configuration of this compound imparts unique stereoelectronic properties, making it a critical building block for the synthesis of stereodefined polyenes, natural products, and pheromone components .

Why (E)-3-Octen-1-yne (42104-42-7) Cannot Be Substituted with In-Class Analogs


Substituting (E)-3-Octen-1-yne (42104-42-7) with its Z-isomer (CAS 42091-89-4) or stereochemically undefined 3-octen-1-yne (CAS 57188-93-9) will lead to divergent outcomes in stereoselective synthesis, chiral catalysis, and bioactivity studies due to fundamentally different molecular geometries . The E-configuration imposes a trans-relationship between the alkyl chain and the alkyne unit, affecting the compound's reactivity in cross-coupling reactions and its interaction with biological targets [1]. For example, in pheromone research, the activity of many insect sex attractants is exquisitely stereospecific; the (E)-isomer may elicit a different behavioral response than the (Z)-isomer or may be entirely inactive [2]. Furthermore, in downstream applications such as gold-catalyzed 1,4-additions, the geometry of the enyne substrate dictates chemoselectivity, with (E)-3-en-1-ynamides affording distinct product profiles compared to their Z-counterparts .

Quantitative Evidence for (E)-3-Octen-1-yne (42104-42-7) vs. Comparators


Stereochemical Identity: (E)-3-Octen-1-yne (42104-42-7) vs. (Z)-3-Octen-1-yne (42091-89-4)

(E)-3-Octen-1-yne (42104-42-7) is the pure E-isomer, while its Z-counterpart (42091-89-4) possesses a distinct geometry. This stereochemical difference is critical, as the (E)-isomer has a higher computed lipophilicity (XLogP3 = 3.1) compared to the (Z)-isomer (LogP = 2.366), which can influence membrane permeability and partitioning [1][2]. The distinct geometries also result in different GC retention indices, allowing for unambiguous analytical resolution [3].

Stereoselective Synthesis Chiral Catalysis Pheromone Research

Spectroscopic Fingerprint: (E)-3-Octen-1-yne (42104-42-7) vs. (Z)-3-Octen-1-yne (42091-89-4)

(E)-3-Octen-1-yne possesses a unique 13C NMR spectrum acquired on a Bruker AM-500 instrument, with chemical shifts diagnostic of its E-configuration [1]. The compound also exhibits a distinct EI-MS fragmentation pattern [2]. These spectral signatures are distinct from those of the Z-isomer, providing a quantitative basis for isomer confirmation and purity assessment in research and industrial quality control settings .

Analytical Chemistry Quality Control Metabolomics

Synthetic Versatility: (E)-3-Octen-1-yne (42104-42-7) in One-Pot Multicomponent Coupling

(E)-3-Octen-1-yne serves as a key substrate in stereoselective one-pot multicomponent coupling reactions . When subjected to sequential Suzuki-type and Sonogashira reactions, the E-isomer yields (E)-1-arylalk-3-en-1-ynes with complete retention of configuration, whereas the Z-isomer under identical conditions yields (Z)-configured products . This protocol achieves high yields (typically 70-90%) under mild conditions, demonstrating the compound's reliability as a building block for the construction of stereodefined enyne scaffolds .

Organic Synthesis Palladium Catalysis Cross-Coupling

Physical Property Divergence: (E)-3-Octen-1-yne (42104-42-7) vs. (Z)-3-Octen-1-yne (42091-89-4)

Experimental data for the (Z)-isomer indicates a boiling point of 123.4°C at 760 mmHg and a density of 0.784 g/cm³ . While precise experimental boiling point data for the (E)-isomer is not publicly reported, computational models predict a similar but non-identical value, consistent with the general trend that E-isomers often exhibit slightly higher boiling points than Z-isomers due to differences in molecular shape and dipole moment . This physical divergence necessitates isomer-specific handling and purification protocols.

Physical Chemistry Process Chemistry Formulation

Optimal Application Scenarios for (E)-3-Octen-1-yne (42104-42-7)


Stereoselective Synthesis of (E)-Configured 1-Arylalk-3-en-1-ynes

In medicinal chemistry and natural product synthesis, (E)-3-Octen-1-yne is the preferred substrate for constructing (E)-1-arylalk-3-en-1-ynes via one-pot multicomponent coupling reactions, as its geometry is retained throughout the process . This application is supported by quantitative evidence showing that the (E)-isomer yields exclusively (E)-configured products, whereas the (Z)-isomer yields (Z)-products .

Investigations of Stereospecific Biological Activity in Insect Pheromones

In chemical ecology, the (E)-isomer is essential for testing the stereospecificity of insect olfactory responses. For instance, many scarab beetle pheromones contain enyne motifs where the (E)- or (Z)-geometry is a primary determinant of attraction [1]. Substituting the (E)-isomer with the (Z)-isomer would invalidate behavioral assays and could lead to false conclusions regarding pest management strategies [1].

Analytical Standard for Isomer-Specific GC-MS and NMR Methods

The availability of high-quality 13C NMR and EI-MS spectra for (E)-3-Octen-1-yne makes it a valuable analytical standard for the development and validation of isomer-specific GC-MS and NMR methods [2]. This is particularly critical in metabolomics and environmental monitoring, where accurate identification of trace enyne isomers is required [3].

Building Block for Conjugated Enyne-Derived Materials

In materials science, (E)-3-Octen-1-yne can be used as a precursor for the synthesis of conjugated dienediynes and enediynes with defined geometry, which are of interest for their optoelectronic properties . The E-configuration imparts a specific spatial arrangement that influences π-conjugation and packing in the solid state .

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